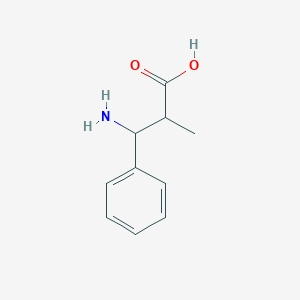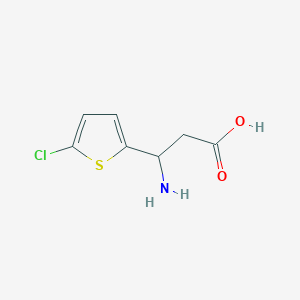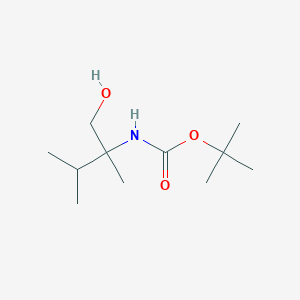
tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate is a chemical compound with the molecular formula C11H23NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its tert-butyl carbamate group and a hydroxy-dimethylbutyl moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxy-dimethylbutyl precursor. One common method involves the use of tert-butyl carbamate and 1-hydroxy-2,3-dimethylbutane in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or dioxane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its unique structure allows it to interact with specific enzymes and proteins, making it valuable in enzymology studies .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and coatings .
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the carbamate group can participate in covalent bonding or nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a different hydroxy group position.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxy group, making it more hydrophilic.
tert-Butyl N-(4-bromobutyl)carbamate: Contains a bromine atom, which can participate in different chemical reactions.
Uniqueness
tert-Butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate is unique due to its specific hydroxy-dimethylbutyl moiety, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H23NO3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
tert-butyl N-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-8(2)11(6,7-13)12-9(14)15-10(3,4)5/h8,13H,7H2,1-6H3,(H,12,14) |
Clave InChI |
CAWOHRJPCHHQLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(CO)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)
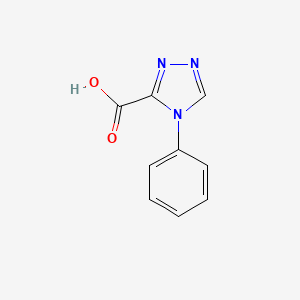
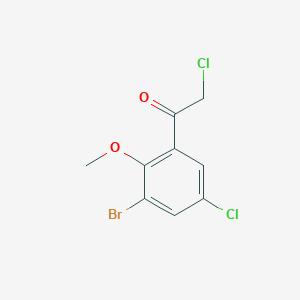
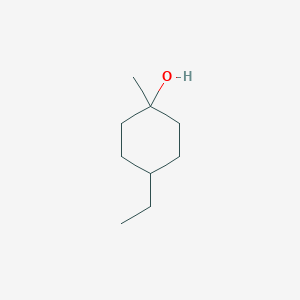
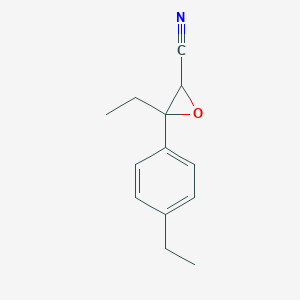
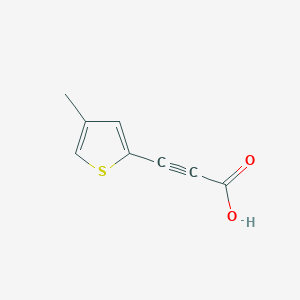
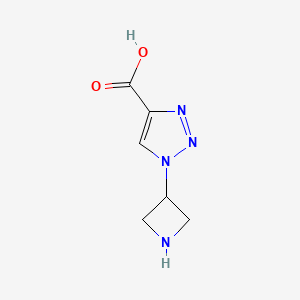
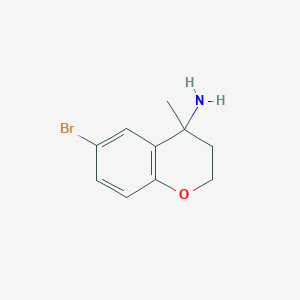
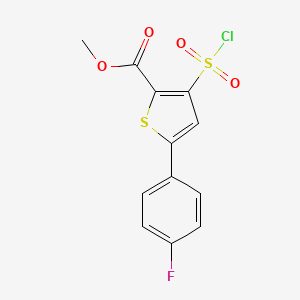
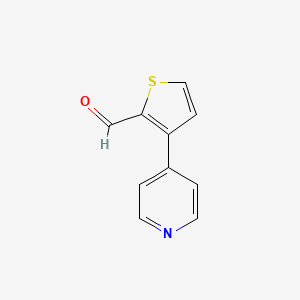
![Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine](/img/structure/B13175291.png)
